Cas no 101708-01-4 (1H-Pyrazole-3-carboxamide,5-methyl-N-[2-(trifluoromethyl)phenyl]-)

1H-Pyrazole-3-carboxamide,5-methyl-N-[2-(trifluoromethyl)phenyl]- structure
101708-01-4 structure
Product Name:1H-Pyrazole-3-carboxamide,5-methyl-N-[2-(trifluoromethyl)phenyl]-
CAS No:101708-01-4
MF:C12H10F3N3O
MW:269.222512722015
CID:188786
PubChem ID:3063854
Update Time:2025-04-19

1H-Pyrazole-3-carboxamide,5-methyl-N-[2-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-carboxamide,5-methyl-N-[2-(trifluoromethyl)phenyl]-
    • 5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
    • 101708-01-4
    • 5-Methyl-N-(2-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide
    • AKOS027588913
    • DTXSID00144135
    • 3-Methyl-N-(o-trifluoromethyl)phenyl-1H-pyrazol-5-ylcarboxamide
    • 1H-Pyrazole-3-carboxamide, 5-methyl-N-(2-(trifluoromethyl)phenyl)-
    • Inchi: 1S/C12H10F3N3O/c1-7-6-10(18-17-7)11(19)16-9-5-3-2-4-8(9)12(13,14)15/h2-6H,1H3,(H,16,19)(H,17,18)
    • InChI Key: PBFXDKVIRLUZCT-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1NC(C1C=C(C)NN=1)=O)(F)F

Computed Properties

  • Exact Mass: 268.06987
  • Monoisotopic Mass: 269.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 57.8Ų

Experimental Properties

  • Density: 1.419
  • Boiling Point: 331.4°C at 760 mmHg
  • Flash Point: 154.2°C
  • Refractive Index: 1.58
  • PSA: 54.88
  • LogP: 3.06220
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